

A Comprehensive Technical Guide to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

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Compound of Interest

Compound Name: 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B187115

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Introduction: This technical guide provides an in-depth overview of the chemical compound with the CAS number 25660-71-3. While the user requested information on "3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine," the provided CAS number corresponds to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine and its various synonyms, including 2-Amino-5-benzylthio-1,3,4-thiadiazole. This document will focus on the latter, presenting its chemical properties, synthesis protocols, and biological activities as reported in scientific literature. This compound and its derivatives have garnered interest in the pharmaceutical industry for their potential therapeutic applications, including antitumor, antimicrobial, and antidepressant activities.

Physicochemical Properties

The fundamental physicochemical properties of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine are summarized below.

Property	Value
CAS Number	25660-71-3
Molecular Formula	C ₉ H ₉ N ₃ S ₂
Molecular Weight	223.32 g/mol
Melting Point	157.0 to 161.0 °C
Boiling Point	416.2 °C at 760 mmHg
Flash Point	205.5 °C
Density	1.39 g/cm ³
Vapor Pressure	3.89E-07 mmHg at 25°C
Refractive Index	1.693
pKa	2.46±0.10 (Predicted)
Storage Temperature	2-8°C
Solubility	DMSO (Slightly), Methanol (Slightly)

Biological Activity

5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine and its derivatives have been investigated for a range of biological activities. Notably, they have shown potential as antitumor agents against various cancer cell lines, including human cervix adenocarcinoma (HeLa), human liver cancer (SMMC-7721), human breast cancer (MCF-7), and human lung cancer (A549) cells.^[1] The antitumor potential is often evaluated using the CCK-8 assay for cell viability.^[1] Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial, antidepressant, and diuretic properties.^{[2][3][4]}

A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives demonstrated notable in-vitro cytotoxicity against various cancer cell lines. The IC₅₀ values for a selection of these compounds are presented below.

Compound	R Group	PC3 (Prostate Cancer) IC ₅₀ (μM)	U87 (Glioblastoma) IC ₅₀ (μM)	MDA (Breast Cancer) IC ₅₀ (μM)
3a	2-F	>250	75±1.2	>250
3b	3-F	>250	>250	35±0.97
3c	4-F	55±0.5	80±1.34	55±1.15
3d	2-Cl	>250	104±2.13	66±1.63
3e	3-Cl	110±2.42	>250	78±3.03
3g	m-OCH ₃	-	-	9

Data sourced from a study on the cytotoxicity of novel 1,3,4-thiadiazole derivatives, with imatinib (IC₅₀ = 20 μM against MDA) as a reference drug.[\[5\]](#)

Experimental Protocols

Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives[5]

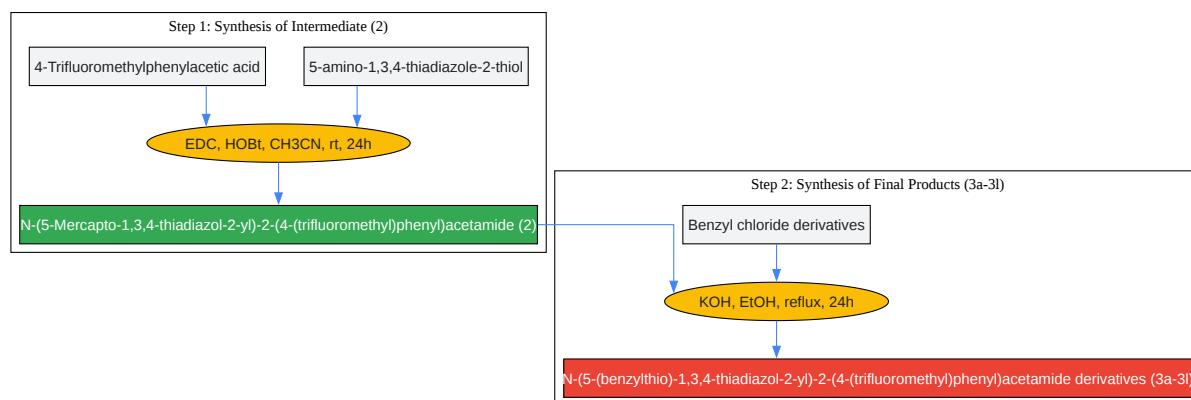
Step 1: Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (2)

- In a flask, stir equimolar amounts of 4-trifluoromethylphenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBr) in acetonitrile for 30 minutes.
- Add an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol to the mixture.
- Continue stirring for 24 hours, monitoring the reaction's completion using thin-layer chromatography (TLC).
- Remove the acetonitrile under reduced pressure.
- Add ethyl acetate and water to the residue. Separate the aqueous layer.

- Wash the organic layer twice with 5% sodium bicarbonate, diluted sulfuric acid, and brine.
- Dry the organic layer with anhydrous sodium sulfate and filter.
- Evaporate the ethyl acetate to obtain a yellow powder, which is then crystallized from ethanol.

Step 2: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives (3a-3l)

- Treat equimolar quantities of the product from Step 1 (compound 2) with the appropriate benzyl chloride derivative.
- The reaction is carried out in ethanol with potassium hydroxide under reflux for 24 hours.

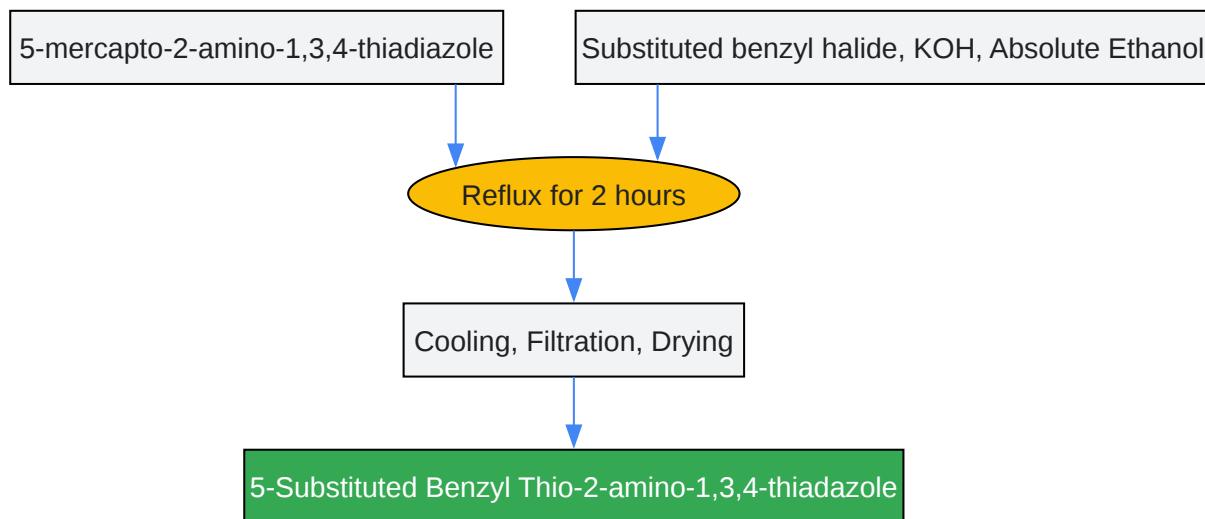


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Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives.

Synthesis of 5-Substituted Benzyl Thio-2-amino-1,3,4-thiadazole Derivatives[2]

- To a solution of 5-mercaptop-2-amino-1,3,4-thiadiazole (0.003 mole) in absolute ethanol (30 ml), add potassium hydroxide (1.12 g) and the substituted benzyl halide (0.03 mole).
- Reflux the mixture for 2 hours.
- After cooling, collect the precipitate by filtration.
- Dry and recrystallize the product from acetic acid.

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Synthesis of 5-Substituted Benzyl Thio-2-amino-1,3,4-thiadazole.

In-vitro Cytotoxicity Assessment (MTT Assay)[5]

- Seed cells from different cancer cell lines (PC3, U87, and MDA) in 96-well plates at a density of 8,000–10,000 viable cells per well.
- Incubate for 48 hours to allow for cell attachment.
- Treat the cells with various concentrations (0.1-250 μ g/mL) of the synthesized 1,3,4-thiadiazole derivatives (compounds 3a-3l).
- Following treatment, perform an MTT assay to determine cell viability and calculate the IC₅₀ values.

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